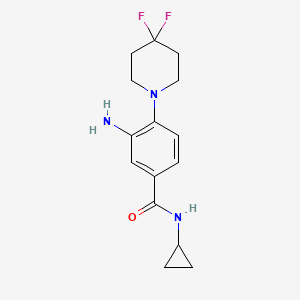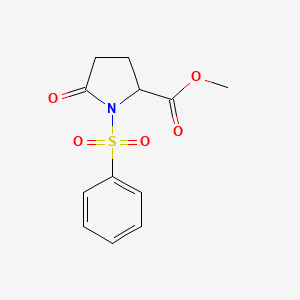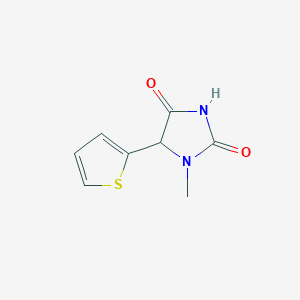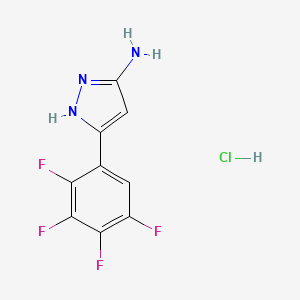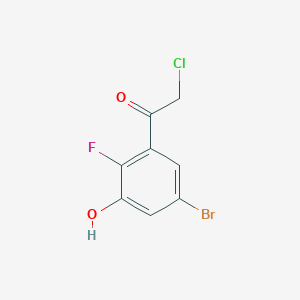
5'-Bromo-2'-fluoro-3'-hydroxyphenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride typically involves the bromination and fluorination of a suitable phenacyl precursor. One common method includes the following steps:
Fluorination: The addition of a fluorine atom, often achieved through the use of fluorinating agents such as hydrogen fluoride or fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and conditions. The scalability of these reactions is crucial for industrial applications, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation or reduction reactions, leading to various derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different hydroxylated or dehydroxylated compounds.
Applications De Recherche Scientifique
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride involves its interaction with molecular targets through its reactive functional groups. The bromine, fluorine, and hydroxyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A compound with similar bromine and halogen substitution patterns.
5-Fluoro-2-hydroxyphenacyl bromide: Shares the fluorine and hydroxyl groups but differs in the overall structure.
Uniqueness
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the phenacyl chloride backbone
Propriétés
Formule moléculaire |
C8H5BrClFO2 |
|---|---|
Poids moléculaire |
267.48 g/mol |
Nom IUPAC |
1-(5-bromo-2-fluoro-3-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-5(7(13)3-10)8(11)6(12)2-4/h1-2,12H,3H2 |
Clé InChI |
PDSWFZHWLNCPOT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)CCl)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
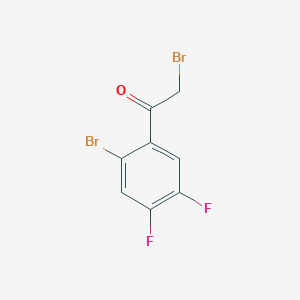
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)

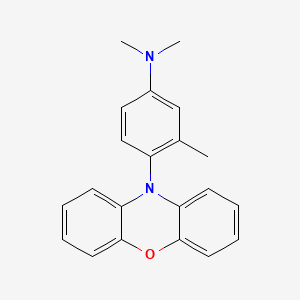


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)

![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
